molecular formula C29H31FN6O2S B2383343 (4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone CAS No. 441721-13-7

(4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone

Cat. No. B2383343
CAS RN: 441721-13-7
M. Wt: 546.67
InChI Key: UMWLEPHQRCIQNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, a related compound was synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . Another compound was obtained via aminomethylation reaction of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine and formaldehyde .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various analytical techniques such as elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data . The product is often purified by crystallization from 96% ethanol .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often complex and involve multiple steps. For instance, the synthesis of a related compound involved a four-step protocol, including aminomethylation reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, (4-FLUOROPHENYL)(PIPERAZIN-1-YL)METHANONE HCL has a molecular weight of 244.7 and is a white to yellow solid. It is stored at 2-8°C .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share a similar structure to your compound, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been found to have anti-inflammatory properties . This suggests that your compound, which shares a similar structure, may also have potential anti-inflammatory applications.

Anticancer Activity

Indole derivatives have been found to possess anticancer activity . This suggests that your compound could potentially be used in cancer research or treatment.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This suggests that your compound could potentially be used in the development of new antimicrobial agents.

Antitubercular Activity

Indole derivatives have been found to possess antitubercular activity . This suggests that your compound could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity . This suggests that your compound could potentially be used in the treatment of diabetes.

Antimalarial Activity

Indole derivatives have been found to possess antimalarial activity . This suggests that your compound could potentially be used in the treatment of malaria.

Anticholinesterase Activities

Indole derivatives have been found to possess anticholinesterase activities . This suggests that your compound could potentially be used in the treatment of diseases that involve the cholinergic system, such as Alzheimer’s disease.

Safety And Hazards

The safety and hazards associated with similar compounds have been documented. For instance, (4-FLUOROPHENYL)(PIPERAZIN-1-YL)METHANONE HCL has hazard statements H302;H315;H319 and precautionary statements P264;P280;P302+P352+P332+P313+P362+P364;P305+P351+P338 .

Future Directions

The future directions for research on this compound could involve the optimization of molecular properties, such as the polar surface area and hydrophilicity, to reduce the central activity observed with similar compounds . Additionally, the development of peripherally active CB1 inverse agonists with fewer side effects is a promising area of research .

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidin-6-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31FN6O2S/c1-20-25-27(35-15-11-33(12-16-35)23-7-9-24(38-2)10-8-23)31-19-32-28(25)39-26(20)29(37)36-17-13-34(14-18-36)22-5-3-21(30)4-6-22/h3-10,19H,11-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWLEPHQRCIQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)OC)C(=O)N5CCN(CC5)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31FN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone

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